Cas no 310451-72-0 (ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate)

Ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate is a nitro-substituted benzoate ester derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methoxyethylamino group at the 4-position and a nitro group at the 3-position of the benzoate ring, offering reactivity for further functionalization. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and handling. This compound may serve as a versatile intermediate in the development of dyes, agrochemicals, or bioactive molecules due to its electron-withdrawing nitro group and flexible ether-linked side chain. Its well-defined molecular architecture allows for precise modifications in multi-step synthetic routes.
ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate structure
310451-72-0 structure
Product name:ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate
CAS No:310451-72-0
MF:C12H16N2O5
Molecular Weight:268.265843391418
CID:5943874
PubChem ID:16003602

ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-[(2-methoxyethyl)amino]-3-nitro-, ethyl ester
    • CHEMBL1341787
    • SR-01000575256
    • HMS2716N17
    • 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid ethyl ester
    • YVBURBOSAMMNRR-UHFFFAOYSA-N
    • Ethyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
    • EU-0062823
    • 310451-72-0
    • MLS000689271
    • EN300-18204430
    • ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate
    • AKOS002113448
    • SR-01000575256-1
    • SCHEMBL1964842
    • US9708311, 2
    • BDBM261750
    • SMR000311069
    • ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
    • ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate
    • インチ: 1S/C12H16N2O5/c1-3-19-12(15)9-4-5-10(13-6-7-18-2)11(8-9)14(16)17/h4-5,8,13H,3,6-7H2,1-2H3
    • InChIKey: YVBURBOSAMMNRR-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NCCOC)C([N+]([O-])=O)=C1

計算された属性

  • 精确分子量: 268.10592162g/mol
  • 同位素质量: 268.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

  • 密度みつど: 1.250±0.06 g/cm3(Predicted)
  • Boiling Point: 425.3±45.0 °C(Predicted)
  • 酸度系数(pKa): -3.28±0.50(Predicted)

ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-18204430-1.0g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
1g
$470.0 2023-05-25
Enamine
EN300-18204430-5g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
5g
$1364.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588032-250mg
Ethyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
310451-72-0 98%
250mg
¥5702.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588032-2.5g
Ethyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
310451-72-0 98%
2.5g
¥13198.00 2024-08-02
Enamine
EN300-18204430-5.0g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
5g
$1364.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588032-500mg
Ethyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
310451-72-0 98%
500mg
¥5954.00 2024-08-02
Enamine
EN300-18204430-0.25g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
0.25g
$432.0 2023-09-19
Enamine
EN300-18204430-2.5g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
2.5g
$923.0 2023-09-19
Enamine
EN300-18204430-10.0g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
10g
$2024.0 2023-05-25
Enamine
EN300-18204430-0.05g
ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
310451-72-0
0.05g
$395.0 2023-09-19

ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate 関連文献

ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoateに関する追加情報

Professional Introduction to Ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate (CAS No. 310451-72-0)

Ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate, a compound with the chemical identifier CAS No. 310451-72-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its nitro and amino functional groups, has garnered attention for its potential applications in the development of novel therapeutic agents. The structural motif of ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate suggests a rich chemical space for functionalization, making it a valuable scaffold for medicinal chemists exploring new pharmacophores.

The nitro group in this molecule is particularly noteworthy, as it is often employed in medicinal chemistry to modulate electronic properties and influence metabolic pathways. Recent studies have highlighted the utility of nitroaromatic compounds in targeting various biological processes, including inflammation and cancer cell proliferation. The presence of the nitro group in ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate positions it as a candidate for further derivatization, potentially leading to compounds with enhanced binding affinity and selectivity.

Moreover, the amine functionality at the 4-position provides a site for hydrogen bonding interactions, which are crucial for the design of biologically active molecules. The 2-methoxyethyl substituent appended to the amine group introduces steric bulk and hydrophilicity, influencing solubility and bioavailability. These structural features make ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate a versatile intermediate for synthesizing more complex molecules.

In the context of drug discovery, the synthesis of nitroaromatic derivatives has been extensively studied due to their diverse biological activities. For instance, nitrobenzoxazoles and related scaffolds have shown promise in treating neurological disorders and infectious diseases. The unique combination of functional groups in ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate aligns well with these trends, suggesting its potential as a precursor for next-generation therapeutics.

The methoxy group at the para position relative to the nitro group further enhances the compound's reactivity, enabling various chemical transformations such as reduction to an amine or diazotization followed by coupling reactions. These transformations are pivotal in constructing more intricate molecular architectures, which are often required for achieving high efficacy in drug candidates.

Recent advances in computational chemistry have also facilitated the rational design of molecules like ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate. Molecular modeling techniques allow researchers to predict binding interactions and optimize pharmacokinetic properties before experimental synthesis. This approach has significantly accelerated the drug discovery pipeline, making it possible to identify promising candidates more efficiently.

The role of nitroaromatic compounds in medicinal chemistry extends beyond their use as intermediates; they also serve as probes for understanding biological mechanisms. For example, studies have demonstrated that certain nitroaromatic derivatives can act as chemosensitizers, enhancing the efficacy of conventional chemotherapeutic agents. The structural features of ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate make it a candidate for such applications, warranting further investigation.

In conclusion, ethyl 4-(2-methoxyethyl)amino-3-nitrobenzoate (CAS No. 310451-72-0) represents a compelling scaffold for pharmaceutical research due to its versatile functional groups and potential biological activities. The integration of modern synthetic methodologies and computational tools promises to unlock new possibilities in drug development. As research continues to evolve, compounds like this will undoubtedly play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd